2-((4-Methoxyphenyl)amino)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(4-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3 |
InChI Key |
IMIYWGFWYOZOSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2 4 Methoxyphenyl Amino Phenol
Established Reaction Pathways for 2-((4-Methoxyphenyl)amino)phenol Synthesis
The formation of this compound typically involves a two-step process that begins with the formation of a Schiff base intermediate, followed by its reduction.
The initial and most common step in the synthesis of this compound and its analogues is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which is characterized by a carbon-nitrogen double bond (azomethine group). atlantis-press.comnih.gov This reaction is a versatile and widely used method in organic synthesis. nih.gov
The general scheme involves reacting an aminophenol with an appropriate methoxy-substituted benzaldehyde (B42025) or reacting p-anisidine (B42471) with a suitable hydroxy-substituted salicylaldehyde. For example, related Schiff bases have been synthesized by condensing p-anisidine with vanillin (B372448) or by reacting various substituted aldehydes with 4-aminophenol (B1666318). atlantis-press.comnih.gov The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a few drops of acid, such as glacial acetic acid. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov The resulting Schiff base often precipitates from the reaction mixture and can be purified by recrystallization. nih.gov
The formation of the imine group (C=N) is a key indicator of a successful condensation and can be confirmed through spectroscopic methods like FTIR, which shows a characteristic absorption band for the imine group, distinct from the carbonyl (C=O) band of the starting aldehyde. atlantis-press.comnih.gov
Table 1: Examples of Schiff Base Synthesis via Condensation
| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| p-Anisidine | Vanillin | Water (stirrer method) | Synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol with a 95% yield. | atlantis-press.com |
| 4-Aminophenol | Various Aldehydes | Glacial Acetic Acid / Ethanol | Synthesis of a series of 4-aminophenol Schiff base derivatives at room temperature. | nih.gov |
Following the formation of the Schiff base, the second step is a reduction of the imine (C=N) bond to form the desired secondary amine (C-N). This two-step process is a common strategy for preparing secondary amines. mdpi.comresearchgate.net
A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). mdpi.com This reagent is known for its selectivity, as it reduces the imine group without affecting other potentially reducible substituents that might be present on the aromatic rings, such as nitro or chloro groups. mdpi.com The reaction typically involves the sequential reduction of the Schiff base in a solvent system like methanol and dichloromethane (B109758) at room temperature. mdpi.com This method has been successfully employed to synthesize related secondary amines, achieving yields of 78-80%. researchgate.net
This reductive amination strategy is a cornerstone for the synthesis of many secondary amines, which are valuable precursors for dyes, dithiocarbamates, and various pharmaceuticals. mdpi.comresearchgate.net
Scheme 1: General Synthetic Route via Schiff Base Reduction Step 1: Condensation Primary Amine + Aldehyde ⇌ Schiff Base + H₂O Step 2: Reduction Schiff Base + [Reducing Agent, e.g., NaBH₄] → Secondary Amine
While the condensation-reduction pathway is standard, alternative methods offer different advantages. One such alternative is biocatalytic reductive amination. Native amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of chiral amines and amino alcohols. frontiersin.org This enzymatic approach can offer high conversion rates (up to 97.1%) and moderate to high enantioselectivity, operating under mild conditions (e.g., 30°C). frontiersin.org This method presents a greener alternative to traditional chemical reductions, avoiding the use of metal-based hydrides.
Another potential, though less direct, route could involve the partial reduction of a related dinitrophenol compound. For instance, 2-amino-4-nitrophenol (B125904) is prepared by the selective reduction of 2,4-dinitrophenol (B41442) using sodium sulfide. orgsyn.org A similar strategy could theoretically be adapted, where a precursor with nitro groups is selectively reduced to amino groups, followed by other functional group interconversions. However, this method can be more complex and may require careful control of reaction conditions to achieve the desired regioselectivity.
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Key Reagents |
|---|---|---|---|
| Schiff Base Formation & Reduction | High yield, reliable, well-established. mdpi.comresearchgate.net | Two-step process, may use hazardous reagents. | NaBH₄, Aldehydes, Amines. mdpi.com |
| Biocatalytic Reductive Amination | High selectivity, green (mild conditions), enantioselective. frontiersin.org | Enzyme availability and stability can be limiting, substrate scope may be narrow. | Amine Dehydrogenases (AmDHs), NADP⁺. frontiersin.org |
Catalytic Systems in the Synthesis of this compound and its Derivatives
Catalysis plays a crucial role in enhancing the efficiency of the synthesis. In the condensation step to form the Schiff base, a catalytic amount of a weak acid, such as glacial acetic acid, is often employed. nih.gov The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
In the realm of alternative routes, biocatalysis offers a sophisticated system for reductive amination. Amine dehydrogenases (AmDHs), coupled with a cofactor regeneration system (e.g., glucose dehydrogenase to regenerate NADP⁺), represent a powerful catalytic system for the asymmetric synthesis of amines from ketones. frontiersin.org This approach avoids stoichiometric metal hydrides and provides access to chiral products.
For other types of amine syntheses, metal-based catalysts are common, although specific examples for the title compound are less documented in the initial results. However, related syntheses of bi-aryl compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which requires a palladium catalyst like Pd(PPh₃)₄. sci-hub.se
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The elucidation of the reaction mechanism relies heavily on spectroscopic analysis at each stage of the synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool for monitoring the reaction. The disappearance of the C=O stretching band from the starting aldehyde and the appearance of a new, characteristic C=N (imine) stretching band (typically in the 1590-1650 cm⁻¹ region) confirms the formation of the Schiff base intermediate. atlantis-press.comnih.gov After reduction, the disappearance of the C=N band and the appearance of an N-H stretching band for the secondary amine signals the completion of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR, the formation of the Schiff base is marked by a singlet signal for the imine proton (CH=N), often found in the δ 8-9 ppm region. atlantis-press.com For the final secondary amine product, this signal would be replaced by signals corresponding to the new C-H and N-H protons.
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the synthesized compounds. atlantis-press.com A single peak in the chromatogram indicates the purity of the product, while the mass spectrum provides the molecular ion peak (m/z) corresponding to the expected molecular mass. atlantis-press.com
Kinetic studies, though not detailed in the provided search results for this specific compound, would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration) to determine the reaction order and rate constants, further clarifying the mechanism.
Optimization Parameters for Scalable Synthesis and Enhanced Yields
Transitioning a synthetic procedure from a laboratory scale to a larger, scalable process requires careful optimization of several parameters to maximize yield, purity, and cost-effectiveness.
Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. For instance, Schiff base formation can be achieved at room temperature or with heating under reflux to increase the reaction rate. nih.govmdpi.com One study on a related synthesis noted refluxing for 8 hours at 80°C. mdpi.com
Purification Methods: A key aspect of scalability is moving away from purification techniques like column chromatography, which are not practical for large quantities. sci-hub.se Developing procedures where the final product can be purified by simple extraction and crystallization is highly desirable for industrial applications. sci-hub.se
Yield Optimization: High yields are crucial for an efficient synthesis. Reported yields for related Schiff base formations and subsequent reductions are often high, in the range of 80-95%. atlantis-press.comresearchgate.net Optimization involves adjusting reagent stoichiometry and reaction conditions to push the equilibrium towards the product and minimize side reactions. For example, in the condensation reaction, removal of the water byproduct can help drive the reaction to completion.
Green Chemistry Approaches in Synthetic Design
The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of aromatic amines and phenols, including this compound. These methodologies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of catalytic systems, alternative reaction media, and energy-efficient techniques like microwave irradiation.
Traditional methods for synthesizing diarylamines often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. In contrast, modern green synthetic routes focus on catalytic C-N bond formation, which is more atom-economical and environmentally benign. rsc.orgnih.gov Catalytic strategies for the amination of biomass-derived molecules, for instance, highlight the potential for creating nitrogenous chemicals through more sustainable pathways. rsc.orgresearchgate.net
One of the cornerstones of green chemistry is the use of catalysts to enhance reaction rates and selectivity, thereby reducing energy consumption and by-product formation. For the synthesis of aminophenol derivatives, various catalytic systems have been explored. For example, the aerobic oxidation of o-aminophenols to produce phenoxazinone scaffolds has been achieved using cobalt complexes as catalysts, demonstrating the efficiency of metal-catalyzed reactions under milder, aerobic conditions. rsc.org While not a direct synthesis of the target compound, these examples showcase the applicability of catalysis in activating and functionalizing aminophenol cores. The "hydrogen borrowing" strategy, which utilizes homogeneous catalysts like iridium, rhodium, and ruthenium complexes, represents another green approach for the N-alkylation of amines with alcohols, producing only water as a by-product. rug.nl This methodology could be conceptually adapted for N-arylation reactions.
The replacement of volatile and toxic organic solvents is another critical aspect of green synthetic design. researchgate.net Water is considered a green solvent and its use in microwave-assisted organic synthesis is a significant advancement. youtube.com Research has demonstrated efficient syntheses of various organic compounds, such as arylidinemalononitriles and pyrazole (B372694) derivatives, in aqueous media. researchgate.net Solvent-free reactions, where the reactants themselves act as the reaction medium, offer an even greener alternative by completely eliminating solvent waste. ajgreenchem.comnih.gov For instance, the synthesis of N-arylnitrones has been successfully achieved under solvent-free and catalyst-free conditions using microwave irradiation, yielding pure products with water as the only residue. mdpi.com
Enzymatic catalysis, or biocatalysis, presents a highly specific and environmentally friendly alternative to traditional chemical catalysis. Lipases, for example, have been employed for the chemoselective acetylation of 2-aminophenol (B121084), showcasing the potential of enzymes to perform specific transformations under mild conditions. acs.org The development of robust and promiscuous enzymes for amide bond synthesis further underscores the potential of biocatalysis in creating C-N bonds from a "safer-and-more-sustainable-by-design" perspective. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijacskros.comresearchgate.net Microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatically shorter reaction times, higher yields, and often, cleaner product formation. youtube.comajgreenchem.comijnrd.org This technique can be effectively combined with the use of greener solvents or solvent-free conditions to further enhance the environmental profile of a synthetic process. ajgreenchem.commdpi.com For example, the microwave-assisted synthesis of silver nanoparticles using plant extracts serves as a model for a greener, more economical production method. nih.gov The principles of MAOS are broadly applicable and could be adapted for the C-N coupling reaction required to form this compound, potentially reducing reaction times from hours to minutes. youtube.com
The following table summarizes various green chemistry approaches and their potential applicability to the synthesis of this compound, based on findings from related chemical transformations.
| Green Chemistry Approach | Description | Potential Application in Synthesizing this compound | Research Findings |
| Catalysis | Use of catalysts (e.g., transition metals, enzymes) to increase reaction efficiency and reduce waste. | Development of a catalytic Ullmann or Buchwald-Hartwig cross-coupling reaction between 2-aminophenol and a 4-methoxyphenyl (B3050149) derivative. | Cobalt complexes have been shown to catalyze the aerobic oxidation of o-aminophenols. rsc.org Homogeneous catalysts are effective in 'hydrogen borrowing' strategies for amine synthesis. rug.nl |
| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water, or using solvent-free conditions. | Performing the C-N bond formation in water or under solvent-free conditions to minimize waste and environmental impact. | Eco-friendly protocols for synthesizing aryl tosylates and mesylates have been developed using less hazardous solvents. organic-chemistry.org Syntheses in aqueous media and under solvent-free conditions have proven effective for various reactions. researchgate.netmdpi.com |
| Biocatalysis | Utilizing enzymes to catalyze specific chemical transformations under mild conditions. | Employing an appropriate enzyme (e.g., a laccase or an amination enzyme) to facilitate the coupling of the two aromatic rings. | Lipases have been used for the chemoselective monoacetylation of 2-aminophenol. acs.org |
| Microwave-Assisted Synthesis | Using microwave energy to rapidly and efficiently heat reactions, reducing reaction times and improving yields. | Employing microwave irradiation to accelerate the C-N coupling reaction, potentially under solvent-free conditions. | MAOS is a well-established green technique that significantly shortens reaction times and can be performed without solvents. ajgreenchem.commdpi.comijacskros.com |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.
Comprehensive Spectroscopic and Solid State Structural Elucidation of 2 4 Methoxyphenyl Amino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and advanced 2D NMR experiments, a detailed map of the atomic connectivity within 2-((4-Methoxyphenyl)amino)phenol can be constructed.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the methoxy (B1213986) group protons.
The aromatic protons on the phenol (B47542) ring and the methoxyphenyl ring will appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns (coupling constants) are influenced by the electronic effects of the substituents on each ring. For instance, the hydroxyl and amino groups on the phenol ring and the methoxy group on the other ring will cause characteristic upfield or downfield shifts for the adjacent protons.
The amine (N-H) and hydroxyl (O-H) protons are often observed as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding. The methoxy group (OCH₃) protons will appear as a sharp singlet, typically around 3.8 ppm. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.5 - 8.0 | m | - |
| NH | Variable | br s | - |
| OH | Variable | br s | - |
| OCH₃ | ~3.8 | s | - |
m = multiplet, br s = broad singlet, s = singlet
Carbon (¹³C) NMR Analysis of Aromatic and Aliphatic Resonances
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of this compound will resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be the most deshielded and appear at the lower end of this range. For example, the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the methoxy group (C-OCH₃) are expected to have distinct chemical shifts. rsc.org
The aliphatic carbon of the methoxy group will appear at a much higher field, typically around 55 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (phenol) | 140 - 150 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-O (methoxy) | 150 - 160 |
| Aromatic C-H and C-C | 110 - 130 |
| OCH₃ | ~55 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons on both the phenol and methoxyphenyl rings, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings through the amine bridge. For example, correlations would be expected between the NH proton and carbons on both aromatic rings. Correlations between the methoxy protons and the carbon of the methoxy group, as well as the aromatic carbon to which it is attached, would also be observed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Assignment of Characteristic Functional Group Vibrations (e.g., N-H, O-H, C-O, C-N)
The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
N-H and O-H Stretching: The stretching vibrations of the N-H and O-H groups are expected to appear in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds will be observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the phenol and the methoxy group will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aryl ether C-O stretch is usually found around 1250 cm⁻¹, while the phenolic C-O stretch is near 1200 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (Aryl ether) | Stretching | ~1250 |
| C-O (Phenol) | Stretching | ~1200 |
Spectroscopic Evidence of Intra- and Intermolecular Hydrogen Bonding Interactions
The presence of both a hydroxyl (O-H) and an amino (N-H) group, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as hydrogen bond acceptors, suggests the likelihood of both intramolecular and intermolecular hydrogen bonding in this compound. rsc.org
Spectroscopic evidence for these interactions can be found in the IR spectrum. The O-H and N-H stretching bands are often broad in the condensed phase due to intermolecular hydrogen bonding. rsc.org The formation of an intramolecular hydrogen bond between the phenolic O-H and the amino N-H group is also possible. This would be evidenced by a shift in the vibrational frequencies of these groups compared to a molecule where such an interaction is not possible. Dilution studies in a non-polar solvent can help to distinguish between intra- and intermolecular hydrogen bonding, as the intensity of intermolecular hydrogen bonds will decrease upon dilution, while that of intramolecular hydrogen bonds will remain constant.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of available scientific literature, the specific experimental data required to generate a detailed article on the spectroscopic and solid-state structural properties of this compound, according to the requested outline, is not publicly available.
Searches for this compound, including by its CAS number (92028-84-7), did not yield published papers containing the necessary Ultraviolet-Visible (UV-Vis) absorption characteristics, mass spectrometry fragmentation analysis, or X-ray crystallography data.
While data exists for isomers, precursors, and related derivatives, the strict requirement to focus solely on this compound prevents the use of this information, as it would not be scientifically accurate for the specified compound. Therefore, it is not possible to provide the requested detailed article at this time.
X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks)
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or detailed intermolecular interactions for the compound this compound. The necessary crystallographic information file (CIF), which is the standard format for reporting single-crystal X-ray diffraction results, appears to be unavailable in the public domain.
Therefore, a detailed analysis of the specific hydrogen bonding network, including precise bond distances, angles, and the formation of specific motifs (e.g., dimers, chains, sheets), cannot be provided at this time. The elucidation of crystal packing and intermolecular forces relies entirely on experimental solid-state structural data, which is not available from the searched sources for this particular compound.
Advanced Computational and Theoretical Investigations of 2 4 Methoxyphenyl Amino Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
No specific data found in the literature for 2-((4-Methoxyphenyl)amino)phenol.
Optimization of Molecular Geometries and Conformational Energy Landscapes
No specific data found in the literature for this compound. A typical investigation in this area would involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of the atoms in the molecule. This process identifies the equilibrium geometry by minimizing the total energy. The conformational energy landscape would be explored by systematically rotating the rotatable bonds—specifically around the C-N and C-O single bonds—to identify different conformers and their relative energies.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)
No specific data found in the literature for this compound. Theoretical calculations would typically be performed on the optimized geometry to predict spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data for validation.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies (infrared and Raman spectra) helps in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C-O bending, or aromatic ring modes.
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information on the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved.
Molecular Electrostatic Potential (MEP) Surface Analysis
No specific data found in the literature for this compound. An MEP analysis would map the electrostatic potential onto the electron density surface of the molecule. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be found around the hydrogen atoms of the amine and hydroxyl groups.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
No specific data found in the literature for this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No specific data found in the literature for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time. nih.govnih.govwikipedia.orgrsc.org By simulating the atomic motions according to classical mechanics, researchers could study conformational changes, flexibility, and intermolecular interactions, particularly in a solvent environment. This would complement the static picture provided by DFT calculations.
Reaction Mechanism Modeling and Transition State Characterization
No specific data found in the literature for this compound. This advanced computational task would involve modeling specific chemical reactions involving the title compound. For example, one could study its synthesis mechanism or its potential antioxidant reactions. This requires locating the transition state structures on the potential energy surface and calculating the activation energy barriers, providing a detailed understanding of the reaction kinetics and pathways.
Quantitative Structure–Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its various properties based on its molecular descriptors.
QSPR models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. These models utilize a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution in the molecule, including dipole moment and orbital energies.
Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.
By correlating these descriptors with experimentally determined properties of a set of training compounds, a predictive model can be generated. For this compound, QSPR could be employed to predict properties like boiling point, solubility, and chromatographic retention times.
Although a dedicated QSPR study for this specific compound is not available, studies on related aminophenol and methoxyphenyl derivatives have demonstrated the utility of this approach. For instance, QSAR (Quantitative Structure-Activity Relationship), a related methodology focusing on biological activity, has been successfully applied to various aminophenol derivatives to predict their potential as antimicrobial or antidiabetic agents mdpi.comnih.gov. These studies highlight the potential for developing robust QSPR models for this compound, provided a suitable dataset of related compounds with known properties is available.
Table 1: Examples of Molecular Descriptors Potentially Used in QSPR Studies of this compound
| Descriptor Type | Example Descriptors | Predicted Property |
| Topological | Wiener Index, Randić Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Crystal Lattice Energy |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Spectral Properties |
| Physicochemical | LogP, Molar Refractivity | Bioavailability, Membrane Permeability |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent interactions that govern the crystal packing. While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not readily found in the literature, we can infer the likely interactions by examining studies on structurally similar compounds.
The analysis generates a three-dimensional surface around a molecule, colored according to different properties, most commonly the normalized contact distance (dnorm). This property highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.
Studies on related aminophenol and methoxyphenyl derivatives reveal common interaction patterns that are likely to be present in the crystal structure of this compound mdpi.commdpi.comnih.gov. These include:
Hydrogen Bonds: The presence of the hydroxyl (-OH) and amino (-NH) groups makes them potent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. O-H···O, N-H···O, and N-H···N hydrogen bonds are expected to be significant in stabilizing the crystal structure.
C-H···π Interactions: The aromatic rings can act as π-acceptors, leading to interactions with C-H bonds from neighboring molecules.
π-π Stacking: The phenyl and methoxyphenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
Van der Waals Forces: A significant portion of the intermolecular interactions will be composed of weaker van der Waals forces, particularly H···H, C···H, and O···H contacts.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Other (%) | Reference |
| 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol | 41.6 | 28.1 | 13.8 | 4.8 | 11.7 (C···C, O···C, N···C) | nih.gov |
| Aminophenazone Cocrystal | High | High | High | - | - | mdpi.com |
| 2-Methoxy-5-((phenylamino)methyl)phenol | - | High | High | High (N-H···C) | - | semanticscholar.org |
Note: The data in this table is derived from studies on different but structurally related molecules and is intended to provide a qualitative expectation for this compound.
Coordination Chemistry and Metal Complexation of 2 4 Methoxyphenyl Amino Phenol
Synthesis and Characterization of Metal Complexes with 2-((4-Methoxyphenyl)amino)phenol as a Ligand
While no specific examples exist for this compound, the synthesis of metal complexes with similar aminophenol-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes would be characterized using various analytical techniques to confirm their formation and elucidate their properties.
Design Principles for Ligand-Metal Coordination
The design of metal complexes with ligands like this compound would be guided by fundamental principles of coordination chemistry. The ligand possesses multiple potential donor sites: the phenolic oxygen, the secondary amine nitrogen, and the methoxy (B1213986) oxygen. This makes it a potentially versatile mono- or polydentate ligand. The coordination is expected to occur primarily through the harder phenolic oxygen and the borderline amine nitrogen, forming a stable chelate ring with a metal ion. The methoxy group might also participate in coordination, depending on the metal ion's nature and the steric environment. The electronic effects of the methoxyphenyl group would influence the electron density on the coordinating atoms, thereby affecting the stability and properties of the resulting metal complexes.
Complexation with Various Transition and Main Group Metal Ions
Based on studies of related aminophenol ligands, it can be anticipated that this compound would form complexes with a variety of transition metals (such as Cu(II), Ni(II), Co(II), and Zn(II)) and potentially main group metals. The formation and stoichiometry of these complexes would depend on factors like the metal-to-ligand ratio, the pH of the reaction medium, and the choice of solvent. For instance, deprotonation of the phenolic hydroxyl group is often a prerequisite for coordination, which is typically achieved by conducting the synthesis in the presence of a base or by using a metal salt that can facilitate this deprotonation.
Structural Analysis of Metal Complexes (e.g., Geometric Isomers, Coordination Numbers)
Without experimental data, the structural analysis of metal complexes with this compound remains theoretical. The coordination geometry would be determined by the preferred coordination number of the metal ion and the ligand's denticity. For example, with a bidentate N,O-coordination, a metal ion like Cu(II) could form square planar or distorted octahedral complexes, depending on whether one or two ligand molecules coordinate and the presence of other co-ligands. Potential for geometric isomerism (cis/trans) would exist if two bidentate ligands coordinate to a central metal in a square planar or octahedral geometry. The specific bond lengths and angles would be influenced by the electronic and steric properties of the 4-methoxyphenyl (B3050149) substituent.
Spectroscopic Studies of Metal-Ligand Interactions in Solution and Solid State
Spectroscopic techniques would be crucial for investigating the metal-ligand interactions of any synthesized complexes.
Infrared (IR) Spectroscopy: In a hypothetical complex, the IR spectrum would be expected to show a shift in the ν(O-H) band of the phenol (B47542) group upon deprotonation and coordination. The ν(N-H) stretching frequency of the secondary amine would also likely shift upon coordination to a metal ion. Furthermore, new bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations would appear.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra would help in determining the coordination geometry of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing insights into the binding sites.
Theoretical Studies on Metal-Ligand Bonding and Complex Stability
Computational methods, such as Density Functional Theory (DFT), would be invaluable for complementing experimental findings. Theoretical calculations could be used to:
Optimize the geometry of the hypothetical complexes.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity.
Analyze the nature of the metal-ligand bond through techniques like Natural Bond Orbital (NBO) analysis.
Predict vibrational frequencies to aid in the interpretation of experimental IR spectra.
Evaluate the relative stabilities of different possible isomers.
Redox Properties of this compound in Metal Coordination Environments
The redox behavior of this compound would be expected to change upon coordination to a metal ion. Techniques like cyclic voltammetry could be employed to study these properties. The phenol and amine moieties are redox-active, and their oxidation potentials would likely be affected by the electron-withdrawing or electron-donating nature of the coordinated metal ion. The metal center itself could also exhibit redox activity, which might be influenced by the ligand environment.
Applications in Advanced Organic Synthesis and Catalysis
2-((4-Methoxyphenyl)amino)phenol as a Building Block in Complex Molecule Synthesis
The inherent reactivity of the amino and phenol (B47542) moieties makes this compound a valuable starting material for the synthesis of more elaborate molecules, including polymers and heterocyclic systems.
Synthesis of Polymeric Materials Incorporating this compound Moieties
While direct polymerization of this compound is not extensively documented, the polymerization of related aminophenol and aniline (B41778) derivatives is well-established, suggesting potential pathways for its inclusion in polymeric structures. mdpi.comresearchgate.net Aniline derivatives can be polymerized to form materials like polyaniline, a conductive polymer, through chemical or electrochemical oxidation. researchgate.net For instance, o- and m-aminophenols have been successfully polymerized from a solid-state monomer into a conductive polymer film using techniques like dielectric barrier discharge (DBD) plasma. mdpi.comresearchgate.net
Furthermore, step-growth polymerization of various aniline derivatives with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], a class of conjugated polymers with unique electronic and optical properties. nih.gov These methods highlight the potential for the amino group in this compound to participate in similar polymerization reactions, leading to novel polymers with tailored properties imparted by the methoxyphenyl and hydroxyl substituents.
Precursor for Nitrogen-Containing Heterocycles and Derivatives
The ortho-aminophenol framework is a classic precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly benzoxazoles. acs.orgrsc.orgorganic-chemistry.orgnih.gov These structures are of significant interest in medicinal chemistry and materials science. nih.gov The general strategy involves the condensation of the 2-aminophenol (B121084) core with a suitable electrophile, followed by intramolecular cyclization.
Several methods have been developed for the synthesis of benzoxazoles from 2-aminophenols, utilizing reagents such as:
β-Diketones: Catalyzed by a combination of a Brønsted acid and copper iodide, this method tolerates a range of substituents on the aminophenol ring. organic-chemistry.org
Aldehydes, Acids, and Acyl Chlorides: Traditional condensation methods provide reliable routes to 2-substituted benzoxazoles. nih.gov
N-cyano-N-phenyl-p-toluenesulfonamide: This serves as a non-hazardous cyanating agent to produce 2-aminobenzoxazoles. acs.orgnih.gov
Alkynones: A copper-catalyzed hydroamination followed by intramolecular cyclization yields functionalized benzoxazole (B165842) derivatives. rsc.org
By applying these established synthetic protocols, this compound can be envisioned as a key starting material for novel, substituted benzoxazoles and other related heterocycles like phenoxazines. For example, a related diarylamine has been shown to undergo redox-driven cyclization to form a phenoxazinyl ring system. acs.org
Derivatization Strategies for Tailored Chemical Functionality
The functional groups of this compound—the secondary amine, the phenol, and the aromatic rings—offer numerous handles for chemical modification. These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties for specific applications, such as intermediates for pharmaceuticals or ligands for catalysis. google.com
Key derivatization reactions include:
Schiff Base Condensation: The secondary amine can react with aldehydes or ketones to form imines (Schiff bases). researchgate.netrsc.org These derivatives are themselves versatile intermediates and have been explored for their biological activities and as ligands for metal complexes. researchgate.netmdpi.com
N-Alkylation/N-Arylation: The nitrogen atom can be further substituted through alkylation or arylation reactions. google.com Selective N-arylation of 2-aminophenol has been achieved using copper or palladium-based catalyst systems. nih.govnih.gov
O-Alkylation/O-Arylation: The phenolic hydroxyl group can be converted into an ether via Williamson ether synthesis or arylated using metal-catalyzed cross-coupling reactions. nih.govnih.gov
Ring Functionalization: The aromatic rings can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that can further modify the molecule's properties.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |
| Secondary Amine | Schiff Base Condensation | Aldehyde or Ketone | Imine |
| Secondary Amine | N-Arylation | Aryl Halide, Pd or Cu catalyst | Triarylamine |
| Phenolic Hydroxyl | O-Arylation | Aryl Halide, Cu catalyst | Diaryl Ether |
| Phenolic Hydroxyl | O-Alkylation | Alkyl Halide, Base | Alkyl Aryl Ether |
| Aromatic Ring | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated Aromatic Ring |
Catalytic Roles and Mechanisms in Chemical Transformations
The structural features of this compound and its derivatives make them suitable candidates for use in both organocatalysis and metal-mediated catalysis.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The presence of both hydrogen-bond donating (phenol -OH, amine -N-H) and accepting (phenol -O-, amine -N-, methoxy (B1213986) -O-) sites in this compound suggests its potential as a hydrogen-bonding catalyst. Such catalysts can activate substrates by forming non-covalent interactions, influencing their reactivity and stereoselectivity.
Hindered aminophenols have been successfully employed as highly efficient organocatalysts in the asymmetric addition of organoboron reagents to imines. beilstein-journals.org It is proposed that an internal hydrogen bond between the aminophenol catalyst and the substrate is crucial for achieving high enantioselectivity. beilstein-journals.org The primary amine functionality, in particular, is a powerful catalytic motif in a wide range of enantioselective organic reactions. rsc.org While specific applications of this compound itself as an organocatalyst are not widely reported, its structural similarity to proven aminophenol catalysts indicates a strong potential for its use in this field. beilstein-journals.org
Metal-Mediated Catalysis Utilizing this compound-Derived Ligands
The ortho-aminophenol scaffold is a privileged structure for designing ligands in coordination chemistry. The nitrogen and oxygen atoms can act as a bidentate (N,O) donor set, forming stable chelate rings with a wide variety of transition metal ions. wikipedia.org Derivatives of 2-aminophenol, such as Schiff bases, are exceptionally versatile ligands that have been complexed with metals like Cu(II), Ni(II), Co(II), Fe(II)/Fe(III), Mn(II), and Ru(III). researchgate.netiosrjournals.org
These metal complexes have shown significant catalytic activity in various transformations:
Oxidation Reactions: Complexes of aminophenol-based ligands have been used to catalyze the oxidation of alcohols and the oxyfunctionalization of cyclohexene. iosrjournals.org
Coupling Reactions: Aryl-aryl coupling reactions have been successfully catalyzed by such complexes. researchgate.net
Bond Activation: Palladium(II) complexes with redox-active phosphine-appended aminophenol ligands have been shown to mediate homolytic bond activation.
| Metal Ion | Ligand Type | Potential Catalytic Application | Reference |
| Pd(II) | Phosphine-aminophenol | Homolytic Bond Activation | |
| Mn(II), Co(II), Ni(II), Cu(II) | Schiff Base (bis(2-hydroxyanil)benzil) | Cyclohexene Oxidation | iosrjournals.org |
| Cr(III), Mn(II), Fe(II), etc. | Schiff Base (o-phthaldehyde + 2-aminophenol) | Alcohol Oxidation, Aryl-Aryl Coupling | researchgate.net |
| Fe(III) | Proline-based aminophenol | Model for Catechol Dioxygenase | nih.gov |
Asymmetric Catalysis Potential
The core structure of this compound, which combines a secondary amine, a phenol, and a methoxy-substituted aryl group, presents several features that suggest its potential as a precursor for chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, a fundamental characteristic for the formation of catalytically active metal complexes. The presence of the N-H and O-H protons offers opportunities for the introduction of chiral auxiliaries or for the molecule to participate in hydrogen-bond-directed catalysis.
The broader class of aminophenols has been investigated for its utility in asymmetric synthesis. Chiral aminophenol ligands have been successfully employed in a variety of enantioselective transformations. For instance, they have been used to induce asymmetry in the addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with good to excellent enantioselectivity. Furthermore, Schiff bases derived from the condensation of aminophenols with aldehydes or ketones are a well-established class of ligands for a multitude of metal-catalyzed reactions. These ligands are often straightforward to synthesize and can be readily modified to tune their steric and electronic properties, which is a crucial aspect in the optimization of an asymmetric catalyst.
Advanced Materials Science Applications Derived from 2 4 Methoxyphenyl Amino Phenol
Integration into Functional Polymeric Systems
The aminophenol moiety is a key precursor for synthesizing functional polymers. Like other aminophenol isomers, 2-((4-Methoxyphenyl)amino)phenol can undergo oxidative polymerization to create polymers with interesting electronic and thermal properties. The polymerization of related compounds, such as m-aminophenol, typically occurs in an acidic medium using an oxidizing agent like ammonium (B1175870) peroxydisulfate (B1198043) or potassium dichromate. researchgate.netresearchgate.net This process yields polymers that are often soluble in polar organic solvents like DMSO and DMF. researchgate.net
Polymers derived from aminophenols are known to be semiconductors. For instance, poly(m-aminophenol) (PMAP) has been shown to have electrical conductivity values in the range of 1.68 x 10⁻⁶ S/cm, indicating its semiconducting nature. Furthermore, modifying these polymers, for example by cross-linking PMAP with succinic acid, allows for the tuning of their properties for specific applications. researchgate.net The resulting polymers can be characterized by various spectroscopic and thermal analysis techniques.
Below is a table summarizing the properties of polymers derived from related aminophenol monomers, which serves as a model for the potential characteristics of poly(this compound).
Table 1: Properties of Functional Polymers Based on Aminophenol Scaffolds
| Property | Finding | Relevant Compound(s) |
|---|---|---|
| Synthesis Method | Chemical oxidative polymerization in an acidic medium. researchgate.net | m-aminophenol |
| Electrical Conductivity | 1.68 x 10⁻⁶ S/cm, demonstrating semiconducting nature. | Poly(m-aminophenol) |
| Solubility | Completely soluble in DMSO; partially soluble in THF, DMF, methanol (B129727). researchgate.net | Poly(p-aminophenol) |
| Thermal Stability | Found to be thermally stable, with stability enhanced in nanocomposite forms. researchgate.net | Poly(m-aminophenol) |
| Structural Features | Spectroscopic evidence suggests a ladder-type structure is most probable. | Poly(m-aminophenol) |
Role in the Synthesis of Organic Nanomaterials and Hybrid Architectures
The versatility of the aminophenol scaffold extends to the creation of organic nanomaterials and hybrid metal-organic frameworks (MOFs). Research has shown that the polymerization of m-aminophenol in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS) results in the formation of a poly(m-aminophenol) nanocompound with particle sizes ranging from 25-42 nm. researchgate.net These nanomaterials exhibit enhanced properties, such as a greater ability to scavenge free radicals, due to their high surface-area-to-volume ratio. researchgate.net
Furthermore, aminophenols can act as organic ligands to construct hybrid architectures. A novel two-dimensional copper p-aminophenol MOF, denoted as Cu(PAP)₂, has been synthesized. mdpi.com In this structure, copper atoms are coordinated with the amino and phenolic hydroxyl groups of p-aminophenol, forming a square planar arrangement. mdpi.com This demonstrates the potential of this compound to act as a ligand for creating new MOFs with tailored properties for applications such as catalysis or specialized lubrication. mdpi.com
Table 2: Characteristics of Nanomaterials Derived from Aminophenol Building Blocks
| Nanomaterial Type | Precursor(s) | Synthesis Method | Key Characteristics |
|---|---|---|---|
| Polymer Nanocompound | m-aminophenol, Potassium dichromate, SDS | Chemical oxidative polymerization with a surfactant. researchgate.net | Particle size: 25-42 nm; Thermally more stable than the bulk polymer; Enhanced antioxidant activity. researchgate.net |
| 2D Metal-Organic Framework (MOF) | p-Aminophenol hydrochloride, Copper chloride | Reaction in the presence of triethylamine. mdpi.com | 2D staggered structure; Copper atoms coordinated to amino and hydroxyl groups; Exhibits unique tribological properties. mdpi.com |
Exploration of Photophysical Properties for Optical and Electronic Materials
Materials derived from this compound are expected to possess distinct photophysical properties useful for optical and electronic applications. The UV-Vis spectra of poly(m-aminophenol) show characteristic absorption bands, including a π-π* transition of the benzenoid rings and an n-π* transition associated with the non-bonding electrons of the nitrogen and oxygen heteroatoms. These transitions are fundamental to the electronic behavior of the material.
Schiff base derivatives of aminophenols are also of significant interest. Studies on various 4-aminophenol (B1666318) Schiff bases reveal important details through spectroscopic analysis. mdpi.comnih.gov For example, FT-IR spectroscopy confirms the formation of the azomethine (C=N) bond, while ¹H-NMR shows characteristic signals for the phenolic -OH proton, the azomethine proton, and aromatic protons. nih.gov UV-Vis absorption studies of these derivatives when interacting with DNA have shown hyperchromic (increase in absorbance) and bathochromic (red shift) effects, indicating molecular interactions that are crucial for sensing and electronic applications. mdpi.comnih.gov
Table 3: Spectroscopic and Photophysical Data of Aminophenol Derivatives
| Analysis Technique | Observation | Compound Class |
|---|---|---|
| UV-Vis Spectroscopy | Absorption bands for π-π* and n-π* transitions. | Poly(m-aminophenol) |
| UV-Vis Spectroscopy | Hyperchromism and bathochromic shifts upon interaction with other molecules. mdpi.comnih.gov | 4-Aminophenol Schiff bases |
| FT-IR Spectroscopy | Characteristic stretching bands for phenolic O-H and amine N-H groups. mdpi.com | 4-Aminophenol |
| ¹H-NMR Spectroscopy | Distinct singlets for phenolic -OH and azomethine (CH=N) protons. nih.gov | 4-Aminophenol Schiff bases |
Development of Sensing Materials Based on this compound Scaffolds
The inherent chemical reactivity of the aminophenol structure makes it an excellent candidate for developing chemical sensors. A notable example is a colorimetric and spectrophotometric sensor for copper ions (Cu²⁺) built from an aminophenol-extended naphthoquinone (APNQ) scaffold. nih.gov This sensor demonstrates high sensitivity and a very low detection limit, showcasing the effectiveness of the aminophenol moiety in coordinating with metal ions and producing a measurable signal. nih.gov
The principle of operation often involves the aminophenol acting as a Lewis base, with its electron-rich centers capable of forming bonds with electrophilic species like metal ions. nih.gov This interaction leads to a change in the electronic properties of the molecule, resulting in a colorimetric or spectroscopic response. Beyond metal ions, the redox-active nature of aminophenol polymers and nanocompounds allows them to act as sensors for radical species, as seen in their use as antioxidants to scavenge free radicals. researchgate.net This capability is crucial for developing sensors for oxidative stress.
Table 4: Performance of an Aminophenol-Based Chemical Sensor
| Sensor Description | Analyte | Detection Method | Performance Metrics |
|---|---|---|---|
| Aminophenol-extended naphthoquinone (APNQ) probe. nih.gov | Cu²⁺ ions | Colorimetric and Spectrophotometric | Low detection limit: 16.74 ppb; Fast dual-channel response; Applicable for on-site determination with smartphone integration. nih.gov |
Concluding Perspectives and Future Research Trajectories
Identification of Emerging Synthetic Challenges and Opportunities
The synthesis of 2-((4-methoxyphenyl)amino)phenol and its derivatives, while often straightforward, presents both challenges and opportunities for innovation. A primary synthetic route involves the condensation of a primary amine with a corresponding aldehyde, followed by the reduction of the resulting Schiff base. mdpi.comresearchgate.net For instance, 2-methoxy-5-((phenylamino)methyl)phenol has been synthesized by reacting aniline (B41778) with 3-hydroxy-4-methoxybenzaldehyde and subsequently reducing the Schiff base with sodium borohydride (B1222165). mdpi.comresearchgate.net
A significant challenge lies in achieving high yields and purity, particularly when dealing with substituted precursors. For example, the synthesis of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542) from vanillin (B372448) and p-anisidine (B42471) reported a high yield of 95%. atlantis-press.comresearchgate.net However, reaction conditions such as solvent choice and reaction time are crucial for success. In one study, a stirrer method in a water solvent for 30 minutes proved effective. atlantis-press.comresearchgate.net
Opportunities for advancement include the development of more efficient and environmentally friendly catalytic systems. For instance, the use of metal complexes as catalysts for the aerobic oxidation of o-aminophenols to phenoxazinone structures suggests a potential avenue for novel synthetic strategies. rsc.org The exploration of microwave-assisted synthesis, as demonstrated in the preparation of N-(o-methoxy benzaldehyde)-2-aminophenol, offers a pathway to shorter reaction times and potentially higher yields. bhu.ac.in Furthermore, the synthesis of novel derivatives by introducing different functional groups onto the aromatic rings can lead to compounds with tailored electronic and steric properties for various applications.
Advancements in Spectroscopic Characterization Techniques
The structural elucidation of this compound and its derivatives relies heavily on a suite of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying key functional groups. For instance, in the characterization of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, the imine group (C=N) stretch was observed around 1590-1591 cm⁻¹. atlantis-press.comresearchgate.net Similarly, for 4-aminophenol (B1666318) derivatives, the phenolic O–H and N–H stretching bands are key identifiers. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of protons and carbons. In the ¹H NMR spectrum of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, a characteristic singlet for the imine proton appears at a chemical shift of 8.42 ppm. atlantis-press.comresearchgate.net For other derivatives, azomethine protons are typically observed between 8.38 and 8.89 ppm. mdpi.com
Mass spectrometry (MS) is crucial for determining the molecular weight of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol showed a single peak with a molecular ion at m/z 257. atlantis-press.comresearchgate.net
Advanced techniques like single-crystal X-ray diffraction provide definitive structural information, including bond lengths, bond angles, and crystal packing. mdpi.comresearchgate.net For example, the crystal structure of 2-[(2-Methoxybenzylidene)amino]phenol revealed an E conformation for the azomethine double bond and a dihedral angle of 77.70 (7)° between the benzene (B151609) rings. nih.gov
Future advancements in these techniques, such as the use of two-dimensional NMR and more sophisticated mass spectrometry methods, will enable even more detailed characterization of complex derivatives and their intermolecular interactions.
| Technique | Key Finding for this compound Derivatives | Reference |
| FTIR | Identification of imine (C=N) stretch at 1590-1591 cm⁻¹ | atlantis-press.comresearchgate.net |
| ¹H NMR | Singlet for imine proton at 8.42 ppm | atlantis-press.comresearchgate.net |
| GC-MS | Molecular ion peak at m/z 257 | atlantis-press.comresearchgate.net |
| X-ray Diffraction | Determination of molecular conformation and crystal packing | mdpi.comresearchgate.netnih.gov |
Novel Paradigms in Computational Chemistry for this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), allow for the prediction and corroboration of experimental data. elsevierpure.comresearchgate.net
Key areas of investigation include:
Molecular Geometry and Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (FTIR) and electronic transitions (UV-Vis) show good agreement with experimental spectra, aiding in peak assignments. elsevierpure.comresearchgate.net
Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap is associated with higher chemical reactivity and polarizability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. elsevierpure.comresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions. elsevierpure.comresearchgate.net
Hirshfeld Surface Analysis: This technique is employed to visualize and quantify intermolecular interactions within the crystal structure, providing insights into the forces that govern crystal packing. elsevierpure.comresearchgate.netbenthamdirect.com
Future research will likely involve the use of more advanced computational models, such as time-dependent DFT (TD-DFT) for more accurate prediction of excited-state properties and molecular dynamics simulations to study the behavior of these molecules in different solvent environments and their interactions with biological targets.
| Computational Method | Application | Key Insights | Reference |
| DFT (B3LYP) | Geometry optimization, vibrational frequencies | Correlation with experimental IR and UV-Vis spectra | elsevierpure.comresearchgate.net |
| FMO Analysis | HOMO-LUMO energy gap calculation | Understanding chemical reactivity and stability | researchgate.net |
| MEP Analysis | Mapping electrostatic potential | Predicting reactive sites | elsevierpure.comresearchgate.net |
| Hirshfeld Surface Analysis | Quantifying intermolecular contacts | Elucidating crystal packing forces | elsevierpure.comresearchgate.netbenthamdirect.com |
Expanding the Scope of Coordination Chemistry and Ligand Design
The phenolic oxygen and the amino or imino nitrogen atoms in this compound and its derivatives make them excellent ligands for coordinating with a variety of metal ions. The resulting metal complexes often exhibit interesting structural motifs and enhanced biological or catalytic activities. nih.govijese.org
The design of the ligand plays a crucial role in determining the coordination behavior and the properties of the resulting metal complex. For instance, Schiff base ligands derived from this core structure can act as bidentate or multidentate ligands. nih.govijese.org The coordination environment can be further tuned by introducing different substituents on the aromatic rings, which can alter the steric and electronic properties of the ligand.
Studies have shown that these ligands can form stable complexes with transition metals such as Cu(II), Zn(II), Mn(II), Co(II), and Ni(II). nih.govijese.org The coordination can lead to the formation of various geometries, and the resulting complexes have been investigated for their potential applications. For example, a copper(II) complex with a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde was synthesized and characterized. nih.gov
Future research in this area will focus on:
Synthesis of Novel Ligands: Designing and synthesizing new derivatives of this compound with different donor atoms and functional groups to create ligands with specific coordination preferences.
Coordination with a Wider Range of Metals: Exploring the coordination chemistry with a broader array of metal ions, including lanthanides and precious metals, to access new structural and functional properties. tandfonline.com
Supramolecular Chemistry: Investigating the self-assembly of these ligands and their metal complexes into more complex supramolecular architectures with potential applications in sensing and materials science.
Untapped Potential in Catalysis and Materials Innovation
The unique electronic and structural features of this compound and its derivatives suggest significant untapped potential in catalysis and materials science.
In the realm of catalysis , metal complexes of these ligands are promising candidates for catalyzing various organic transformations. The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand structure is a key advantage. There is emerging research on the use of metal complexes of similar aminophenol derivatives as catalysts for oxidation reactions. For example, cobalt and copper complexes have shown catalytic activity in the aerobic oxidation of o-aminophenols. rsc.org This suggests that this compound-based complexes could be developed for similar or other catalytic applications, such as C-C coupling reactions or asymmetric synthesis.
In materials innovation , the aromatic nature and the presence of hydrogen bonding donor and acceptor groups in these molecules make them interesting building blocks for functional materials. For instance, the formation of two-dimensional metal-organic frameworks (MOFs) using p-aminophenol and copper has been reported, exhibiting a layered structure with potential applications in tribology. mdpi.com This opens up the possibility of using this compound to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. Furthermore, the inherent antioxidant properties of some derivatives suggest their potential use as stabilizers in polymeric materials. atlantis-press.comresearchgate.net
Interdisciplinary Research Outlook and Collaborative Initiatives
The multifaceted nature of this compound and its derivatives necessitates a highly interdisciplinary research approach. Future progress will be significantly enhanced through collaborations between different scientific disciplines.
Chemistry and Biology/Medicine: The synthesis of new derivatives can be guided by their potential biological activities. For instance, compounds with demonstrated antioxidant or enzyme inhibitory activity can be further optimized through collaborative efforts between synthetic chemists and biologists. elsevierpure.comresearchgate.netnih.gov Molecular docking studies can predict the binding affinity of these compounds with biological targets, providing a rationale for further development. elsevierpure.comresearchgate.net
Chemistry and Materials Science: The design and synthesis of new ligands and their metal complexes can lead to the development of novel materials with specific optical, electronic, or catalytic properties. Collaboration between coordination chemists and materials scientists is crucial for characterizing these materials and exploring their potential applications in areas like sensors, catalysts, and smart materials. mdpi.com
Experimental and Computational Chemistry: A strong synergy between experimental synthesis and characterization and computational modeling is vital. Computational studies can provide valuable insights into reaction mechanisms, predict the properties of yet-to-be-synthesized molecules, and help in the interpretation of experimental data. elsevierpure.comresearchgate.netresearchgate.net
Collaborative initiatives that bring together researchers from these diverse fields will be instrumental in unlocking the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and catalysis.
Q & A
Basic: What are the standard synthetic routes for 2-((4-Methoxyphenyl)amino)phenol, and how is its purity validated?
Methodological Answer:
The synthesis typically involves a Schiff base formation between 4-methoxyaniline and 2-hydroxybenzaldehyde derivatives under reflux in ethanol or methanol, followed by reduction to stabilize the product . Characterization employs FT-IR (to confirm imine bond reduction to amine), ¹H/¹³C NMR (to verify substitution patterns), and HPLC (for purity assessment ≥95%). For advanced validation, mass spectrometry (MS) and elemental analysis are critical to confirm molecular weight and stoichiometry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage: Keep in airtight containers at ambient temperature, away from oxidizing agents .
- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in crystallographic data during structural determination of this compound?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. To address this:
- Use SHELXL for refinement, leveraging its robust handling of twinned data and restraints for disordered regions .
- Cross-validate with OLEX2 or PLATON to check for missed symmetry or hydrogen-bonding networks.
- Employ high-resolution synchrotron data (if available) to reduce ambiguity in electron density maps .
Advanced: What methodologies are recommended for assessing the antioxidant activity of this compound, and how should conflicting results be interpreted?
Methodological Answer:
- Primary Assays:
- Conflicting Results: Discrepancies may arise from solvent polarity (e.g., DMSO vs. ethanol) or pH sensitivity. Replicate experiments in triplicate and use multivariate analysis to identify outliers. Cross-check with cellular assays (e.g., ROS inhibition in HepG2 cells) for biological relevance .
Advanced: How should researchers design experiments to study interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., cytochrome P450) on a sensor chip to measure binding kinetics (ka, kd) in real time .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for binding.
- Molecular Docking: Use AutoDock Vina to predict binding poses, guided by crystallographic data of analogous compounds (e.g., 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol) .
Intermediate: Which analytical techniques are most effective for confirming the stability and degradation profile of this compound under varying conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC-DAD at 254 nm .
- Thermogravimetric Analysis (TGA): Monitor mass loss at 10°C/min to identify decomposition temperatures.
- LC-MS/MS: Identify degradation products (e.g., quinone derivatives from oxidation) .
Advanced: How can computational chemistry tools aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to predict redox behavior .
- COSMO-RS: Simulate solubility in solvents like DMSO or water.
- Molecular Dynamics (MD): Model membrane permeability for drug delivery studies .
Basic: What spectroscopic techniques are essential for distinguishing this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR: Identify unique aromatic proton splitting patterns (e.g., para-methoxy vs. ortho-amine groups) .
- UV-Vis Spectroscopy: Compare λmax shifts in ethanol (e.g., 280 nm for phenolic OH vs. 320 nm for conjugated Schiff bases) .
- Raman Spectroscopy: Detect amine N-H stretching (~3350 cm⁻¹) absent in non-amino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
